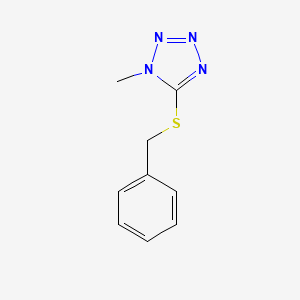![molecular formula C18H27N7 B12264407 N-ethyl-6-methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12264407.png)
N-ethyl-6-methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-6-methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a pyrimidine ring, a piperazine ring, and various alkyl substituents, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperazine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of solvents and reagents to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-6-methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-ethyl-6-methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-ethyl-6-methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanamine, N-methyl-: Shares structural similarities with the presence of an amine group.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Contains a piperidine ring similar to the piperazine ring in the compound of interest.
3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives: Features a piperazine ring and is used in medicinal chemistry.
Uniqueness
N-ethyl-6-methyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine is unique due to its specific combination of pyrimidine and piperazine rings, along with its alkyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C18H27N7 |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
N-ethyl-6-methyl-2-[4-(2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C18H27N7/c1-5-19-15-12-14(4)21-18(22-15)25-10-8-24(9-11-25)16-6-7-20-17(23-16)13(2)3/h6-7,12-13H,5,8-11H2,1-4H3,(H,19,21,22) |
Clave InChI |
HMZWDIRLLPMBRD-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC(=NC=C3)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-bromo-4-{[(4-fluorophenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B12264328.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B12264330.png)
![5-Chloro-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12264332.png)
![5-chloro-N-methyl-N-{1-[(3-methylphenyl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12264338.png)
![4-({4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B12264342.png)

![5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12264350.png)
![N-[1-(5,6-dimethylpyridazin-3-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12264358.png)
![4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12264367.png)

![N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12264380.png)
![4-(6-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12264385.png)
![2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264397.png)
